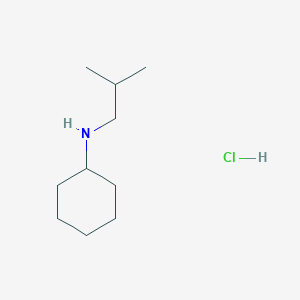![molecular formula C14H14ClN5O B1452164 1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1105196-80-2](/img/structure/B1452164.png)
1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
説明
This compound is a novel, potent, and selective myeloperoxidase (MPO) inhibitor . It’s in clinical development for cardiovascular, renal, and metabolic diseases .
Synthesis Analysis
A new and improved synthetic route for the synthesis of this compound has been provided that is readily scalable for commercial production .Chemical Reactions Analysis
The metabolism of this compound is mainly comprised of reactions at the primary amine nitrogen and the thiourea sulfur, resulting in several conjugated metabolites with or without desulfurization . A carbamoyl glucuronide metabolite of this compound (M7) was the most abundant plasma metabolite in both human healthy volunteers and heart failure patients after single and repeated dose administration of this compound, accounting for 75%-80% of the total drug-related exposure .科学的研究の応用
Synthesis and Chemical Applications
Pyrazolopyrimidine scaffolds, including compounds similar to the one mentioned, are key precursors in medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability. The importance of hybrid catalysts toward the synthesis of pyranopyrimidine and related scaffolds has been highlighted, showing the use of organocatalysts, metal catalysts, and nanocatalysts for developing substituted pyrimidine derivatives. These methodologies offer diverse catalytic applications for the development of lead molecules, showcasing the compound's versatility in synthetic chemistry (Parmar, Vala, & Patel, 2023).
Medicinal and Biological Significance
Pyrazolopyrimidines have displayed a broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. The structural activity relationship (SAR) studies of pyrazolopyrimidine derivatives have garnered attention, leading to the development of lead compounds for various disease targets. This underlines the compound's potential as a building block for developing drug-like candidates with diverse medicinal properties (Cherukupalli et al., 2017).
Structure-Activity Relationships (SAR)
The SAR studies of pyrazolopyrimidines have revealed significant biological properties, further emphasizing their importance in drug discovery. These compounds structurally resemble purines, prompting investigations into their therapeutic significance. Their interactions with various biochemical pathways and receptors have highlighted their potential in addressing central nervous system disorders, cardiovascular diseases, cancer, inflammation, and more. The comprehensive analysis of SAR provides insights into optimizing these compounds for enhanced efficacy and reduced toxicity in therapeutic applications (Chauhan & Kumar, 2013).
特性
IUPAC Name |
1-(2-aminoethyl)-5-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5O/c15-11-3-1-10(2-4-11)8-19-9-17-13-12(14(19)21)7-18-20(13)6-5-16/h1-4,7,9H,5-6,8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPDGLLJCYSPIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



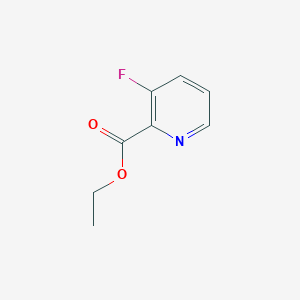
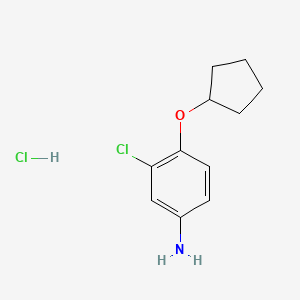

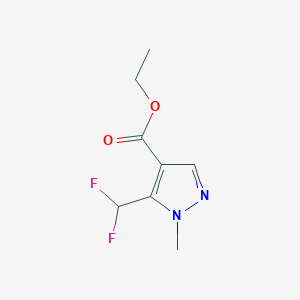
![4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1452089.png)
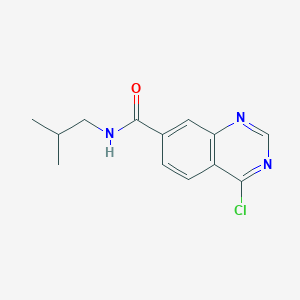


![4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1452097.png)



![(5-Bromofuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1452102.png)
